10-Pahsa

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

10-PAHSA has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study esterification and lipid chemistry.

Industry: Potential applications in the development of lipid-based pharmaceuticals and nutraceuticals.

Safety and Hazards

Wirkmechanismus

The mechanism by which 10-PAHSA exerts its effects involves several molecular targets and pathways:

Glucose Tolerance: This compound improves glucose tolerance by enhancing insulin secretion and sensitivity.

Anti-inflammatory Effects: It reduces inflammation by modulating the activity of inflammatory cytokines and signaling pathways.

Metabolic Pathways: It is involved in lipid metabolism and energy homeostasis, influencing the expression of genes related to these processes.

Biochemische Analyse

Biochemical Properties

10-PAHSA interacts with various enzymes, proteins, and other biomolecules. It is most abundant in the adipose tissue of glucose-tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by improving glucose tolerance, stimulating insulin secretion, and having anti-inflammatory effects . These effects impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

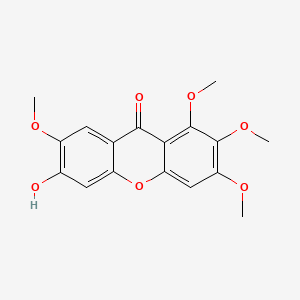

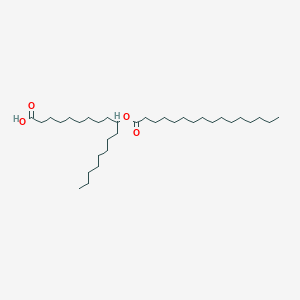

The synthesis of 10-PAHSA involves the esterification of palmitic acid with 10-hydroxy stearic acid. The reaction typically requires the use of a catalyst and an appropriate solvent to facilitate the esterification process . The reaction conditions often include:

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Solvent: Organic solvents like dichloromethane or toluene.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

Industrial production of this compound would likely involve similar esterification processes but on a larger scale. This would require:

Large-scale reactors: To handle the increased volume of reactants.

Efficient mixing systems: To ensure uniform reaction conditions.

Purification systems: Such as distillation or chromatography to isolate and purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

10-PAHSA can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester linkage can be reduced to form the corresponding alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of amides or thioesters.

Vergleich Mit ähnlichen Verbindungen

10-PAHSA is unique among FAHFAs due to its specific esterification of palmitic acid with 10-hydroxy stearic acid. Similar compounds include:

9-PAHSA: Another FAHFA with similar anti-diabetic and anti-inflammatory properties.

12-PAHSA: Differing in the position of the hydroxyl group, which may influence its biological activity.

13-PAHSA: Another isomer with potential therapeutic effects.

These compounds share structural similarities but may differ in their biological activities and therapeutic potentials.

Eigenschaften

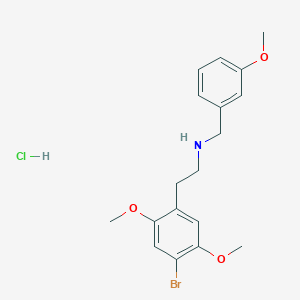

IUPAC Name |

10-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHRDGWHIDFWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269552 | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:0/10-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1636134-73-0 | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1636134-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:0/10-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)

![1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B593603.png)

![2h-[1,3,4]Thiadiazino[3,2-a]benzimidazole](/img/structure/B593605.png)

![2-Oxetanone,3-(1-hydroxypropyl)-4-(1-methylethyl)-,[3alpha(S*),4bta]-(9CI)](/img/no-structure.png)

![3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide](/img/structure/B593615.png)

![1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine](/img/structure/B593616.png)